![molecular formula C6H12O6 B118848 D-[1,2-13C2]glucosa CAS No. 261728-61-4](/img/structure/B118848.png)

D-[1,2-13C2]glucosa

Descripción general

Descripción

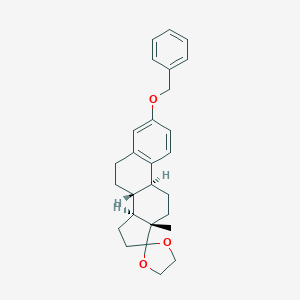

D-[1,2-13C2]glucose is a stable isotope-labeled form of glucose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is widely used in metabolic studies due to its ability to trace metabolic pathways and analyze biochemical processes. The molecular formula of D-[1,2-13C2]glucose is 13C2C4H12O6, and it has a molecular weight of 182.14 g/mol .

Aplicaciones Científicas De Investigación

D-[1,2-13C2]glucose is extensively used in scientific research due to its ability to trace metabolic pathways. Some applications include:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives.

Biology: Employed in metabolic flux analysis to understand the metabolic pathways in cells.

Medicine: Used in positron emission tomography (PET) imaging to study glucose metabolism in tissues, particularly in cancer research.

Industry: Applied in the production of labeled pharmaceuticals and in the study of fermentation processes.

Mecanismo De Acción

Target of Action

D-[1,2-13C2]glucose, a chemically labeled variant of glucose, is primarily targeted towards the metabolic pathways within cellular systems . The primary targets are the enzymes involved in glucose metabolism, such as those in the glycolysis pathway, pentose phosphate pathway, and tricarboxylic acid (TCA) cycle .

Mode of Action

D-[1,2-13C2]glucose interacts with its targets by being metabolized by the same enzymes that metabolize regular glucose . The presence of the stable isotope carbon-13 (13C) at the first and second carbon atoms allows for the tracking of the glucose molecule as it is metabolized, providing detailed information about metabolic pathways .

Biochemical Pathways

The primary biochemical pathways affected by D-[1,2-13C2]glucose are the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle . The downstream effects include the production of ATP for energy, NADPH for biosynthesis, and ribose 5-phosphate for nucleotide synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of D-[1,2-13C2]glucose are similar to those of regular glucose. It is readily absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by cells for energy, and any waste products are excreted via the kidneys .

Result of Action

The molecular and cellular effects of D-[1,2-13C2]glucose’s action are primarily related to energy production and biosynthesis . By being metabolized in the same manner as regular glucose, it contributes to the production of ATP, NADPH, and ribose 5-phosphate, which are essential for cellular function .

Action Environment

The action, efficacy, and stability of D-[1,2-13C2]glucose are influenced by various environmental factors. These include the availability of other nutrients, the presence of insulin (which facilitates glucose uptake by cells), and the pH of the body fluids .

Análisis Bioquímico

Biochemical Properties

D-[1,2-13C2]glucose plays a significant role in biochemical reactions by serving as a tracer to study glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules involved in metabolic pathways. For instance, during glycolysis, D-[1,2-13C2]glucose is phosphorylated by hexokinase to form D-[1,2-13C2]glucose-6-phosphate, which is then further metabolized by enzymes such as phosphoglucose isomerase and phosphofructokinase . These interactions allow researchers to monitor the flow of carbon atoms through the metabolic network and gain insights into the regulation of energy production and biosynthesis.

Cellular Effects

D-[1,2-13C2]glucose influences various cellular processes by providing a labeled substrate for metabolic studies. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of D-[1,2-13C2]glucose into glycolytic intermediates can impact the activity of key regulatory enzymes, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, the use of D-[1,2-13C2]glucose in studies of cellular respiration and fermentation processes helps to elucidate the specific contributions of glucose-derived carbons to the production of ATP and other energy-rich molecules.

Molecular Mechanism

The mechanism of action of D-[1,2-13C2]glucose involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions. At the molecular level, D-[1,2-13C2]glucose binds to enzymes such as hexokinase, which catalyzes its phosphorylation to form D-[1,2-13C2]glucose-6-phosphate . This labeled glucose-6-phosphate can then enter the pentose phosphate pathway or continue through glycolysis, where it is further metabolized to produce pyruvate and other intermediates. The stable isotope labeling allows researchers to track the fate of glucose-derived carbons and study the regulation of metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-[1,2-13C2]glucose can change over time due to its stability and degradation. Studies have shown that D-[1,2-13C2]glucose remains stable under physiological conditions, allowing for long-term experiments to assess its impact on cellular function . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to the degradation of the labeled glucose, affecting its efficacy as a tracer. Long-term studies using D-[1,2-13C2]glucose have provided valuable insights into the dynamics of glucose metabolism and the regulation of energy production in cells.

Dosage Effects in Animal Models

The effects of D-[1,2-13C2]glucose vary with different dosages in animal models. At low doses, D-[1,2-13C2]glucose can be effectively used to trace metabolic pathways without causing significant perturbations to cellular function . At high doses, there may be threshold effects, including potential toxicity or adverse effects on cellular metabolism. Studies in animal models have demonstrated that careful dosage optimization is essential to achieve accurate and reliable results when using D-[1,2-13C2]glucose as a metabolic tracer.

Metabolic Pathways

D-[1,2-13C2]glucose is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle . In glycolysis, D-[1,2-13C2]glucose is converted to pyruvate, which can then enter the TCA cycle to produce ATP and other energy-rich molecules. In the pentose phosphate pathway, D-[1,2-13C2]glucose-6-phosphate is oxidized to produce ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and redox balance. The stable isotope labeling allows researchers to study the flux of glucose-derived carbons through these pathways and gain insights into the regulation of cellular metabolism.

Transport and Distribution

D-[1,2-13C2]glucose is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, glucose transporters (GLUTs) facilitate the uptake of D-[1,2-13C2]glucose into cells, where it can be metabolized . The distribution of D-[1,2-13C2]glucose within tissues depends on factors such as blood flow, tissue permeability, and the expression of glucose transporters. Studies have shown that D-[1,2-13C2]glucose can accumulate in tissues with high metabolic activity, such as the brain and muscles, providing valuable information on tissue-specific glucose utilization.

Subcellular Localization

The subcellular localization of D-[1,2-13C2]glucose and its metabolites can influence their activity and function. D-[1,2-13C2]glucose is primarily localized in the cytoplasm, where it undergoes glycolysis and other metabolic processes . Some metabolites of D-[1,2-13C2]glucose, such as glucose-6-phosphate, can be transported into the endoplasmic reticulum or mitochondria, where they participate in additional biochemical reactions. The stable isotope labeling allows researchers to study the compartmentalization of glucose metabolism and the regulation of metabolic fluxes within different cellular compartments.

Métodos De Preparación

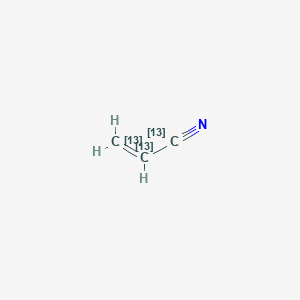

Synthetic Routes and Reaction Conditions: The synthesis of D-[1,2-13C2]glucose typically involves the incorporation of carbon-13 isotopes into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. For example, D-glucose can be synthesized by reacting labeled formaldehyde (13CH2O) with labeled glyceraldehyde (13C3H6O3) under controlled conditions .

Industrial Production Methods: Industrial production of D-[1,2-13C2]glucose involves the use of biotechnological processes. Microorganisms such as Escherichia coli can be genetically engineered to incorporate carbon-13 isotopes into glucose during fermentation. This method allows for large-scale production of the labeled compound .

Análisis De Reacciones Químicas

Types of Reactions: D-[1,2-13C2]glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form gluconic acid or glucaric acid.

Reduction: It can be reduced to form sorbitol.

Substitution: It can undergo substitution reactions to form derivatives such as glucosamine.

Common Reagents and Conditions:

Oxidation: Reagents like nitric acid or glucose oxidase are commonly used.

Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Ammonia or amines for forming glucosamine.

Major Products:

Oxidation: Gluconic acid, glucaric acid.

Reduction: Sorbitol.

Substitution: Glucosamine.

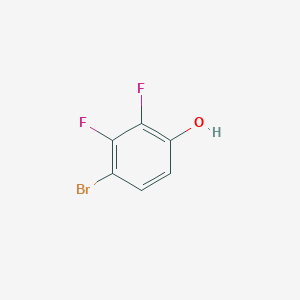

Comparación Con Compuestos Similares

D-[1-13C]glucose: Labeled at the first carbon position.

D-[2-13C]glucose: Labeled at the second carbon position.

D-[6-13C]glucose: Labeled at the sixth carbon position.

D-[1,6-13C2]glucose: Labeled at the first and sixth carbon positions.

Uniqueness: D-[1,2-13C2]glucose is unique due to the dual labeling at the first and second carbon positions, which provides more detailed information about the metabolic pathways compared to single-labeled glucose. This dual labeling allows for the study of both glycolysis and the pentose phosphate pathway simultaneously .

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-YMLPSEGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468746 | |

| Record name | D-[1,2-13C2]glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261728-61-4 | |

| Record name | D-[1,2-13C2]glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

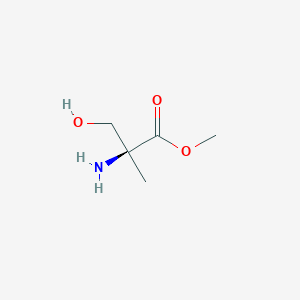

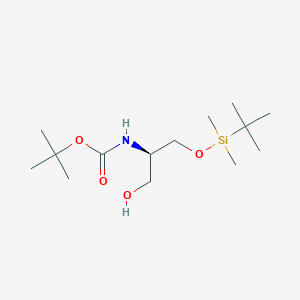

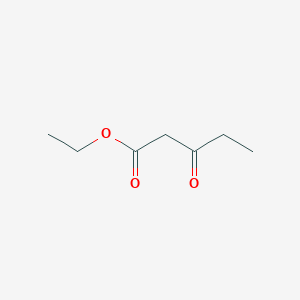

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was D-[1,2-¹³C₂]glucose used to investigate the biosynthesis of hygromycin A?

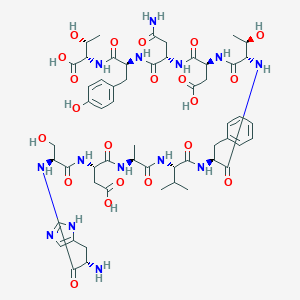

A1: Researchers utilized D-[1,2-¹³C₂]glucose as a stable isotope tracer to track its incorporation into the structure of hygromycin A. This technique allows scientists to determine which parts of hygromycin A originate from glucose and provides insights into the specific biochemical pathways involved. The study found that D-[1,2-¹³C₂]glucose labeled both the 6-deoxy-5-keto-D-arabino-hexofuranose moiety and the aminocyclitol moiety of hygromycin A. [] This labeling pattern provided strong evidence for the involvement of specific enzymatic transformations of glucose in the biosynthesis of these structural components.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)

![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)